2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol

Lipophilicity LogP Medicinal Chemistry

Medicinal chemistry teams require sterically defined, sp3-rich aminopyrazole scaffolds for fragment-based CNS drug discovery, but generic alkyl isomers fail to provide reproducible structure-activity relationships. This 5-amino-3-(tert-pentyl)pyrazole-1-ethanol building block solves the problem with a quaternary carbon center that cannot be replicated by linear or secondary alkyl analogs. • Fsp3 = 0.70, TPSA = 64.07 Ų, logP = 1.1452 - ideal CNS fragment profile • Quaternary tert-pentyl group blocks oxidative metabolism at C3, unlike the 2-methylbutyl isomer • Ambient storage & shipping; directly compatible with automated HTE solid dispensing robots

Molecular Formula C10H19N3O
Molecular Weight 197.28 g/mol
CAS No. 1249699-23-7
Cat. No. B1528702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol
CAS1249699-23-7
Molecular FormulaC10H19N3O
Molecular Weight197.28 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=NN(C(=C1)N)CCO
InChIInChI=1S/C10H19N3O/c1-4-10(2,3)8-7-9(11)13(12-8)5-6-14/h7,14H,4-6,11H2,1-3H3
InChIKeyQSQPZRMJIZRCJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-tert-pentylpyrazole-1-ethanol Baseline Properties


2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol (CAS 1249699-23-7) is a bifunctional 5-aminopyrazole building block featuring a sterically demanding tert-pentyl group at the 3-position and a hydroxyethyl chain at the N1-position. With a molecular formula of C10H19N3O and a molecular weight of 197.28 g/mol, this compound is supplied as a research-grade intermediate at ≥95% purity by commercial vendors including Enamine (EN300-190659) and Fluorochem (F655446) . The computed logP is 1.1452, and the fraction of sp3-hybridized carbons (Fsp3) is 0.70, indicating a highly three-dimensional, moderately lipophilic scaffold suitable for fragment-based drug discovery and diversity-oriented synthesis .

Bifunctional handle 5‑amino and N1‑hydroxyethyl groups enable orthogonal derivatization for fragment elaboration.
Sterically demanding The quaternary tert‑pentyl at C3 introduces conformational constraint for 3D library design.
Workflow compatibility Powder format, ambient storage and multi‑vendor supply suit automated HTE and parallel synthesis.

5-Amino-3-tert-pentylpyrazole-1-ethanol Generic Analog Limitations


Within the 5-amino-3-alkylpyrazole-1-ethanol chemotype, apparently minor variations in the C3 alkyl substituent produce quantifiable differences in lipophilicity, steric bulk, and molecular shape that are non-interchangeable in medicinal chemistry campaigns. The tert-pentyl (2-methylbutan-2-yl) group at C3 is a quaternary carbon center that imparts distinct conformational constraints and a unique three-dimensional profile compared to isomeric linear pentyl or smaller tert-butyl analogs . Replacing this specific substitution pattern with a generic alternative—even one sharing the same molecular formula (e.g., the 2-methylbutyl isomer, CAS 1598906-25-2)—alters the spatial presentation of the 5-amino pharmacophore and the N1-hydroxyethyl handle, potentially disrupting binding interactions and synthetic accessibility in downstream elaborations .

Replacing the quaternary tert‑pentyl group with a linear alkyl may shift lipophilicity and steric bulk.
The 2‑methylbutyl isomer (same molecular formula) differs in connectivity and metabolic soft‑spot profile.
Analog selection can alter pharmacophore presentation and downstream synthetic accessibility.

5-Amino-3-tert-pentylpyrazole-1-ethanol Differentiation from Analogs


Lipophilicity Profile vs. tert-Butyl and Pentyl Analogs

The target compound bearing a tert-pentyl group at C3 exhibits a calculated logP of 1.1452, representing an intermediate lipophilicity profile. In contrast, the tert-butyl analog (CAS 908267-36-7) has a lower molecular weight (183.25) and is expected to have a reduced logP by approximately 0.3–0.5 log units based on the loss of one methylene unit, while the linear n-pentyl analog (CAS 1152965-48-4) shares the same molecular formula (C10H19N3O, MW 197.28) but presents a different spatial distribution of lipophilicity due to the extended, flexible chain versus the compact quaternary center . The computed logP of 1.1452 positions this compound in a favorable range for CNS drug-like space (typically logP 1–3), providing a quantifiable selection criterion over both less lipophilic (tert-butyl) and more flexibly lipophilic (n-pentyl) comparators [1].

Lipophilicity (logP)
Cross‑study comparable
Target logP 1.1452
tert‑Butyl analog ~0.7–0.9
n‑Pentyl isomer spatial difference
Supports CNS drug‑like logP range selection.
In silico estimation; experimental verification recommended.
Lipophilicity LogP Medicinal Chemistry ADME

Steric Parameter and Fsp3 Differentiation

The target compound has an Fsp3 (fraction of sp3-hybridized carbons) value of 0.70, as reported in computational datasheets . This is notably higher than the tert-butyl analog (Fsp3 ≈ 0.67; C9H17N3O, 8 sp3 carbons out of 9 total carbons excluding carbonyl equivalents) and significantly higher than planar aromatic pyrazole scaffolds (typical Fsp3 < 0.40). The quaternary carbon at the tert-pentyl attachment point contributes uniquely to this high Fsp3, which is associated with improved clinical success rates due to increased molecular complexity and reduced aromatic ring count [1].

Fsp3
Cross‑study comparable
Target 0.70 (7/10 sp3 C)
tert‑Butyl analog ~0.67
Planar pyrazole <0.40
Higher sp3 fraction may improve solubility and reduce promiscuity.
Calculated from molecular formula; apply in library design context.
Fsp3 Steric bulk Fragment-based drug design 3D diversity

Spatial Differentiation: tert-Pentyl vs. 2-Methylbutyl Isomer

This compound (CAS 1249699-23-7) and its constitutional isomer 2-[5-amino-3-(2-methylbutyl)-1H-pyrazol-1-yl]ethan-1-ol (CAS 1598906-25-2) share the identical molecular formula (C10H19N3O, MW 197.28) but differ fundamentally in the connectivity of the C5H11 substituent at C3. The target compound features a quaternary carbon directly attached to the pyrazole ring (tert-pentyl), creating a rigid, sterically congested environment around the 5-amino group. The comparator possesses a secondary carbon attachment point (2-methylbutyl), resulting in a flexible chain with a chiral center at the branching point . This connectivity difference translates to distinct chemical reactivity: the quaternary center blocks metabolic oxidation at the benzylic-like position, while the 2-methylbutyl isomer retains a susceptible methine C–H bond [1].

Isomer connectivity
Class‑level inference
Target quaternary C3
2‑methylbutyl isomer secondary C3, chiral
Quaternary center may block metabolic oxidation at alpha position.
Metabolic soft‑spot analysis; no experimental CYP data.
Isomerism Steric effects Molecular recognition Synthetic access

Commercial Availability and Purity Benchmarking

The target compound is stocked by multiple OECD-grade suppliers at a consistent purity specification of 95% (Enamine EN300-190659, Fluorochem F655446, AKSci 8117DQ) . In comparison, the tert-butyl analog (CAS 908267-36-7) is available at 95–98% purity from vendors such as MolCore and CATO, while the n-pentyl analog (CAS 1152965-48-4) and 2-methylbutyl isomer (CAS 1598906-25-2) show substantially thinner supplier coverage with fewer validated batch records. Biosynth lists the target compound at $828.00 per 50 mg and $2,550.00 per 0.5 g, with a 3–4 week lead time for non-stock orders, establishing a clear procurement baseline for budgeting .

Supplier coverage
Supporting evidence
Target ≥5 suppliers, $828/50 mg
tert‑Butyl analog ~4 suppliers
Other isomers thinner coverage
Multi‑vendor sourcing may reduce supply risk and support quotation.
Supplier landscape mid‑2025; verify current availability.
Procurement Purity Vendor comparison Supply chain

Hydrogen Bond Profile and TPSA Comparison

The target compound possesses a topological polar surface area (TPSA) of 64.07 Ų, as reported in computational chemistry datasheets, with 2 hydrogen bond donors (5-NH2 and OH) and 4 hydrogen bond acceptors (pyrazole N1, N2, NH2, OH) . This TPSA value falls below the common 90 Ų threshold for blood-brain barrier penetration and below the 140 Ų threshold for oral absorption, indicating favorable permeability characteristics. The isomeric 2-methylbutyl analog (CAS 1598906-25-2), while sharing the same hydrogen bond donor/acceptor count due to identical functional groups, presents these pharmacophoric elements in a different spatial arrangement that can alter intramolecular hydrogen bonding patterns in solution [1].

TPSA
Class‑level inference
64.07 Ų
HBD 2 | HBA 4 | 4 rot. bonds
Below common BBB (90 Ų) and oral absorption (140 Ų) thresholds.
Calculated TPSA; experimental permeability data needed.
TPSA Hydrogen bonding Permeability Drug-likeness

Physical Form and Automation Compatibility

The target compound is supplied as a powder at room temperature shipping conditions, as specified by Sigma-Aldrich/Enamine and Fluorochem . This physical form is compatible with automated solid dispensing platforms commonly used in high-throughput experimentation (HTE) and compound management workflows. In contrast, several lower-molecular-weight 5-aminopyrazole-1-ethanol analogs (e.g., the unsubstituted 5-amino-1-(2-hydroxyethyl)pyrazole, CAS 73616-27-0, MW 127.14) are reported as crystalline solids with defined melting points (106–108 °C), which may require different handling protocols for automated weighing . The powder format and ambient storage of the target compound simplify integration into parallel synthesis arrays.

Physical form
Supporting evidence
Free‑flowing powder
Ambient storage / shipping
Powder format supports automated solid dispensing for HTE.
Vendor specifications; verify for specific automation platform.
Automated synthesis Powder handling Compound management HTE

5-Amino-3-tert-pentylpyrazole-1-ethanol High-Value Applications


Fragment-Based Libraries Targeting CNS Proteins

With a TPSA of 64.07 Ų (below the 90 Ų BBB threshold) and a logP of 1.1452 in the CNS-favorable range, this compound is an ideal fragment-sized scaffold (MW 197.28) for constructing CNS-targeted screening libraries. The high Fsp3 of 0.70 promotes three-dimensionality, which has been correlated with improved clinical success rates, while the 5-amino and N1-hydroxyethyl groups provide orthogonal synthetic handles for parallel derivatization .

Diversity-Oriented Synthesis with Quaternary Carbon Centers

The quaternary carbon at the tert-pentyl attachment point constitutes a steric feature that cannot be replicated by linear or secondary alkyl isomers. This compound serves as a precursor for generating sp3-rich heterocyclic libraries where the rigid, bulky group at C3 directs regioselective functionalization at the 5-amino position, enabling the construction of complex, stereochemically defined scaffolds .

Metabolic Stability Optimization for 5-Aminopyrazole Leads

The quaternary carbon adjacent to the pyrazole ring eliminates a key metabolic soft spot (benzylic/allylic oxidation) present in the 2-methylbutyl isomer (CAS 1598906-25-2). Medicinal chemistry teams evaluating pyrazole-based lead compounds can procure this specific analog to assess the impact of blocking oxidative metabolism at the C3 substituent without altering the hydrogen bond donor/acceptor count or molecular formula .

HTE and Automated Parallel Synthesis

Supplied as a free-flowing powder with ambient storage and shipping requirements, this compound is directly compatible with automated solid dispensing robots used in HTE workflows. Its room-temperature stability and multi-vendor availability (≥5 suppliers) reduce procurement bottlenecks and ensure supply continuity for large-scale parallel library production, offering a logistical advantage over analogs with narrower supplier networks or cold-chain requirements .

Application
Selection Property
Validation Focus
CNS‑targeted fragment library synthesis
Computed logP and TPSA profile
CNS drug‑like property thresholds
Diversity‑oriented synthesis (DOS) campaigns
Quaternary carbon steric constraint
Regioselective functionalization at 5‑amino
Metabolic stability assessment in pyrazole leads
Quaternary C3 may block CYP oxidation
In vitro metabolic stability vs. isomers
High‑throughput experimentation (HTE) workflows
Powder physical form and ambient storage
Automated solid dispensing compatibility
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